![molecular formula C10H15N5O2 B5172082 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine](/img/structure/B5172082.png)
4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine
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Overview
Description
4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine is not fully understood, but it is believed to act as a partial agonist at several different receptor types. This compound has been found to have a high affinity for these receptors, which allows it to bind to them and modulate their activity in various ways.
Biochemical and Physiological Effects:
4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of various physiological processes such as blood pressure and heart rate. This compound has also been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine in lab experiments is its high affinity for several different receptor types, which allows for more precise modulation of their activity. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine, including further investigation of its effects on various neurotransmitter systems and its potential as a therapeutic agent for psychiatric disorders. Additionally, there is potential for the development of new compounds based on 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine that may have improved pharmacological properties and a wider range of applications in scientific research.
Synthesis Methods
4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine as a white crystalline solid.
Scientific Research Applications
4-methyl-N-(5-nitro-2-pyridinyl)-1-piperazinamine has been used in a variety of scientific research applications, including as a tool for studying the function of various neurotransmitter receptors in the brain. This compound has been found to have a high affinity for several different receptor types, including the 5-HT1A, 5-HT2A, and α1-adrenergic receptors, among others.
properties
IUPAC Name |
4-methyl-N-(5-nitropyridin-2-yl)piperazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)12-10-3-2-9(8-11-10)15(16)17/h2-3,8H,4-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDDGHTWKNACKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5481947 |
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